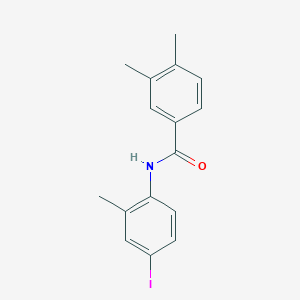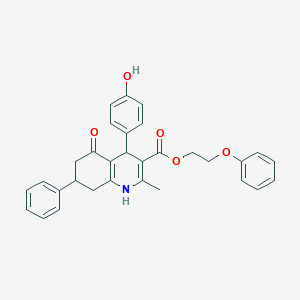![molecular formula C18H21NO6 B5211586 2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5211586.png)
2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly referred to as MNPEE. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of MNPEE is not fully understood. However, studies have shown that the compound interacts with specific receptors in the body, leading to the activation of signaling pathways that regulate various cellular processes. MNPEE has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and physiological effects:
MNPEE has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In vivo studies have shown that MNPEE can reduce inflammation and tumor growth in animal models. MNPEE has also been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MNPEE has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its low solubility in water and its limited availability.
Orientations Futures
There are several future directions for research on MNPEE. One potential direction is the development of MNPEE-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of MNPEE derivatives with improved solubility and bioavailability. Additionally, MNPEE could be used as a building block for the synthesis of functional materials with specific properties. Finally, MNPEE could be studied further for its potential use as an adsorbent for the removal of pollutants from water.
Conclusion:
In conclusion, 2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. MNPEE has several potential applications in medicinal chemistry, material science, and environmental science, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of MNPEE involves several steps, including the reaction of 2-methoxy-4-methylphenol with 2-bromoethyl-2-nitrophenyl ether, followed by the reaction with potassium carbonate, and then the reaction with 2-chloroethyl ether. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
MNPEE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNPEE has been found to have anti-inflammatory and anti-tumor properties. In material science, MNPEE has been used as a building block for the synthesis of functional materials. In environmental science, MNPEE has been studied for its potential use as an adsorbent for the removal of pollutants from water.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-14-7-8-17(18(13-14)22-2)25-12-10-23-9-11-24-16-6-4-3-5-15(16)19(20)21/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYSWUVICBCTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)
![6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5211524.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)
![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)

![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5211601.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)